Vindolinine
Overview
Description
Vindolinine is an indole alkaloid derived from the plant Catharanthus roseus, commonly known as Madagascar periwinkle. It is part of the monoterpenoid indole alkaloids family, which includes several compounds with significant pharmacological activities. This compound is particularly notable for its role as a precursor in the biosynthesis of other important alkaloids, such as vinblastine and vincristine, which are used in cancer treatment .
Scientific Research Applications
Vindolinine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its role in plant metabolism and biosynthesis pathways.
Medicine: Investigated for its potential antidiabetic, antioxidant, and anticancer properties.
Industry: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Safety and Hazards
Vindolinine may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, and may cause skin irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing dust, and ensure adequate ventilation when handling this compound .
Future Directions
Research is being conducted to genetically reprogram yeast to produce the alkaloids vindoline and catharanthine, which are precursors of the anticancer drug vinblastine . This could potentially provide an alternative source of these alkaloids, independent of their natural plant producers, to ensure a stable supply chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vindolinine can be synthesized through various chemical routes, often starting from simpler indole derivatives. One common method involves the cyclization of tabersonine, another indole alkaloid, through a series of oxidation and reduction reactions. The process typically requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from Catharanthus roseus. The plant material is processed to isolate the alkaloid, which is then purified through techniques such as chromatography. Advances in biotechnological methods, including the use of cell cultures and genetic engineering, are being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Vindolinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, altering its activity and solubility.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others to create new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various this compound derivatives, each with potential therapeutic applications .
Comparison with Similar Compounds
Vindolinine is structurally and functionally similar to other vinca alkaloids, including:
- Vinblastine
- Vincristine
- Vindesine
- Vinorelbine
- Vincamine
Uniqueness: this compound is unique due to its specific biosynthetic pathway and its role as a precursor to other pharmacologically active compounds. Unlike some of its analogs, this compound itself is not widely used as a therapeutic agent but serves as a crucial intermediate in the synthesis of more potent drugs .
Properties
IUPAC Name |
methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-8,13,15,18,22H,9-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLDLCGKZDUQSH-SBDPWIONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@]23C[C@H]([C@@]14[C@@]5([C@H]2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-02-9 | |
Record name | Vindolinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vindolinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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